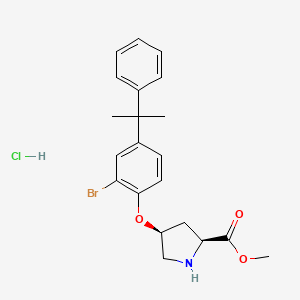

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride

Vue d'ensemble

Description

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a brominated phenoxy group, and a phenylpropan-2-yl substituent. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Bromination: Introduction of the bromine atom into the phenoxy group can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Esterification: The carboxylate group can be esterified using methanol in the presence of acid catalysts.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride is a chemical compound utilized in scientific research, characterized by a pyrrolidine ring, a carboxylate ester, and a brominated phenoxy group. The presence of the bromo substituent and the phenylpropan-2-yl moiety suggests possibilities for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound holds potential applications in various fields:

- Drug discovery

- Agrochemical research

- Material science

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

These approaches provide insights into the mechanism of action and potential side effects associated with the compound.

Compound Reactivity

The chemical reactivity of This compound can be explored through several types of reactions:

- Nucleophilic substitution

- Electrophilic aromatic substitution

- Ester hydrolysis

These reactions are fundamental for understanding the compound's behavior in biological systems and its potential for further derivatization.

Several compounds share structural similarities with This compound :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenoxyacetic Acid | Simple phenoxy group | Antimicrobial |

| Bromoacetic Acid | Bromo substituent | Cytotoxic |

| 4-Bromophenol | Brominated phenol | Antimicrobial and antiseptic |

These compounds highlight the diversity within this structural class and underscore the unique aspects of the target compound, particularly its complex stereochemistry and multi-functional character.

The biological activity of This compound is likely influenced by its structural components. Compounds with similar structures often exhibit:

- Antimicrobial activity

- Cytotoxic effects

- Interactions with neurological targets

Mécanisme D'action

The mechanism of action of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group and pyrrolidine ring are likely involved in binding interactions, while the ester group may undergo hydrolysis, releasing active metabolites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4S)-Methyl 4-(2-chloro-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride

- (2S,4S)-Methyl 4-(2-fluoro-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride

- (2S,4S)-Methyl 4-(2-iodo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride

Uniqueness

The uniqueness of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride lies in its brominated phenoxy group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The specific arrangement of functional groups also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.

Activité Biologique

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring, a carboxylate ester, and a brominated phenoxy group, suggest various biological activities. This article explores the biological activity of this compound through a detailed examination of its interactions, potential therapeutic applications, and relevant case studies.

Structural Features and Implications

The compound's structure can be broken down as follows:

- Pyrrolidine Ring : Provides a scaffold for biological interaction.

- Brominated Phenoxy Group : May enhance lipophilicity and facilitate membrane permeability.

- Carboxylate Ester : Potentially involved in receptor binding and enzymatic interactions.

These features indicate that the compound may interact with various biological targets, influencing pathways related to inflammation, cancer, and microbial infections.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following table summarizes some of the known activities associated with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenoxyacetic Acid | Simple phenoxy group | Antimicrobial |

| Bromoacetic Acid | Bromo substituent | Cytotoxic |

| 4-Bromophenol | Brominated phenol | Antimicrobial and antiseptic |

These compounds highlight the potential for This compound to exhibit similar or enhanced biological activities due to its complex stereochemistry and multi-functional character.

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the carboxylate group may allow for competitive inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : The structural components may facilitate binding to specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of structurally related compounds on various cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity against Mia PaCa-2 and PANC-1 cells, suggesting a promising avenue for further research into this compound's anticancer properties .

- Analgesic Properties : Another investigation focused on the analgesic effects of compounds similar to the target structure. Results showed that certain derivatives demonstrated significant pain relief in animal models, indicating potential applications in pain management .

- Antimicrobial Efficacy : A recent study highlighted the antimicrobial properties of related brominated phenolic compounds, which displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that the target compound could similarly function as an effective antimicrobial agent .

Synthesis and Modification

The synthesis of This compound can be achieved through various chemical routes, allowing for modifications that may enhance its biological properties. Key synthetic methods include:

- Esterification Reactions : To form the carboxylate ester.

- Bromination Reactions : To introduce the bromo substituent.

- Pyrrolidine Formation : Utilizing cyclization techniques to construct the pyrrolidine ring.

These synthetic strategies not only facilitate the production of the target compound but also enable further derivatization to optimize its pharmacological profile.

Propriétés

IUPAC Name |

methyl (2S,4S)-4-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrNO3.ClH/c1-21(2,14-7-5-4-6-8-14)15-9-10-19(17(22)11-15)26-16-12-18(23-13-16)20(24)25-3;/h4-11,16,18,23H,12-13H2,1-3H3;1H/t16-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYILRPTUACRGB-AKXYIILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CC(NC3)C(=O)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O[C@H]3C[C@H](NC3)C(=O)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.